2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one
Description
This compound is a pyridazinone derivative featuring a 3,4-dihydroisoquinoline moiety and a 2-fluoro-4-methoxyphenyl substituent. Its structural complexity arises from the pyridazinone core fused with a dihydroisoquinoline group, which confers unique electronic and steric properties. Its molecular formula is C₂₂H₂₀FN₃O₃, with a molecular weight of approximately 393.42 g/mol. The compound is synthesized via multi-step organic reactions, often involving condensation of pyridazinone precursors with substituted isoquinoline intermediates under controlled conditions .
Properties
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3/c1-29-17-6-7-18(19(23)12-17)20-8-9-21(27)26(24-20)14-22(28)25-11-10-15-4-2-3-5-16(15)13-25/h2-9,12H,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBDCLGNLFOWBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC4=CC=CC=C4C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydroisoquinoline intermediate, followed by its coupling with a pyridazinone derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl substituents.
Scientific Research Applications
Neurodegenerative Diseases
Research indicates that compounds similar to this structure can act as allosteric modulators of dopamine receptors, which are crucial in managing symptoms of Parkinson's disease. The modulation of dopaminergic pathways is vital since traditional therapies often lead to tolerance and side effects like cognitive impairment .
Case Study: Parkinson's Disease
A study demonstrated that the administration of related compounds showed significant improvement in motor functions in animal models of Parkinson's disease. These compounds exhibited a dual mechanism by enhancing dopamine receptor activity while reducing adverse effects associated with direct agonists .
Schizophrenia
The compound may also have implications in treating schizophrenia, where dopaminergic dysregulation plays a significant role. The ability to modulate dopamine receptor activity without the severe side effects typical of conventional antipsychotics is a promising avenue for research .
Case Study: Schizophrenia Treatment
Clinical trials involving similar compounds highlighted their efficacy in reducing psychotic symptoms with a favorable safety profile compared to standard treatments. Patients reported fewer extrapyramidal symptoms, which are common with traditional antipsychotic medications .
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with five structurally related pyridazinone derivatives, highlighting key differences in substituents, biological activities, and applications:
| Compound Name | Core Structure | Key Substituents | Biological Activity | Source/Reference |
|---|---|---|---|---|
| Target Compound : 2-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one | Pyridazinone | 3,4-Dihydroisoquinoline; 2-fluoro-4-methoxyphenyl | CNS receptor modulation (hypothesized) | |
| 6-Cyclopropyl-2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropyl)pyridazin-3(2H)-one | Pyridazinone | Cyclopropyl; 3,4-dihydroisoquinoline | Anticancer potential (receptor tyrosine kinase inhibition) | |
| 2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one | Pyridazinone | 4-Chlorophenyl-piperazine; 4-methylsulfanylphenyl | Antipsychotic activity (dopamine D₂ receptor antagonism) | |
| 2-[2-(Azepan-1-yl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one | Pyridazinone | Azepane; 2-fluorophenyl | Antidepressant/anxiolytic effects (serotonergic pathway modulation) | |
| 2-{2-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone | Pyridazinone | 4-Chlorophenyl-hydroxypiperidine; 2-methoxyphenyl | Anti-inflammatory and analgesic properties (COX-2 inhibition) | |
| 6-(4-Fluorophenyl)-2-{2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one | Pyridazinone | 4-Fluorophenyl; 3,4,5-trimethoxyphenyl-oxadiazole | Anticancer activity (tubulin polymerization inhibition) |
Key Structural and Functional Differences
Substituent Effects on Bioactivity: The target compound’s 3,4-dihydroisoquinoline group distinguishes it from the piperazine/azepane-containing analogs (e.g., ). This moiety is associated with enhanced blood-brain barrier penetration, critical for CNS-targeted therapies . The 2-fluoro-4-methoxyphenyl group in the target compound provides greater metabolic stability compared to the 4-methylsulfanylphenyl group in , which is prone to oxidative metabolism .
Receptor Selectivity: Piperazine-containing analogs (e.g., ) exhibit stronger dopamine D₂ receptor binding, while the target compound’s dihydroisoquinoline group may favor serotonin receptor subtypes . The oxadiazole-containing compound shows tubulin-binding activity absent in the target compound, highlighting how heterocyclic substituents redirect biological targets .
Synthetic Complexity :
- The target compound requires advanced purification techniques (e.g., preparative HPLC) due to its polar substituents, whereas cyclopropyl-containing analogs () are more lipophilic and easier to isolate .
Pharmacological Potential
- Preliminary in vitro studies indicate moderate affinity for 5-HT₁ₐ receptors (Ki = 120 nM) .
- Anticancer Activity : While less potent than oxadiazole derivatives (e.g., ), the target compound inhibits leukemia cell proliferation (IC₅₀ = 8.2 µM in K562 cells) .
Limitations and Challenges
Biological Activity
The compound 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Formula
- Molecular Formula : C23H21N3O5S
- Molecular Weight : 451.5 g/mol
Pharmacological Effects
-
Anti-inflammatory Activity :
- The compound has shown promising anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes (COX-I and COX-II). In vitro studies demonstrated that derivatives of this compound exhibited significant inhibitory effects on COX-II, with IC50 values ranging from 0.52 to 22.25 μM .
- Anticancer Potential :
- Neuroprotective Effects :
The biological activity of the compound is primarily attributed to its interaction with various molecular targets:
- COX Enzyme Inhibition : The compound selectively inhibits COX-II, which is involved in the inflammatory response. This inhibition reduces the synthesis of prostaglandins, leading to decreased inflammation and pain .
- Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, possibly through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Study 1: Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of various derivatives of the compound on human fibroblast cells. The results indicated a significant reduction in inflammatory markers such as IL-6 and TNF-alpha when treated with the compound at concentrations as low as 1 μM .
Study 2: Anticancer Activity
In a controlled experiment involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 μM, indicating substantial anticancer potential .
Study 3: Neuroprotection
A study investigating neuroprotective effects used an oxidative stress model in neuronal cells. The compound demonstrated a protective effect against hydrogen peroxide-induced cell death, suggesting its potential utility in treating neurodegenerative conditions .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including:
- Coupling reactions (e.g., amidation or alkylation) to introduce the 3,4-dihydroisoquinoline and fluorophenyl moieties .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity for heterocyclic ring formation .
- Catalyst optimization : Use of palladium catalysts for cross-coupling steps, with yields improved by adjusting temperatures (80–120°C) and reaction times (12–24 hours) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization .
Q. Which spectroscopic techniques are critical for structural validation?
- NMR : and NMR to confirm proton environments and carbon frameworks, particularly for the dihydroisoquinoline and pyridazinone rings .
- FT-IR : Key peaks for carbonyl (1650–1750 cm) and C-F stretches (1100–1250 cm) .
- Mass spectrometry (HRMS) : Accurate mass determination to verify molecular formula .
Q. How can researchers assess purity for pharmacological studies?
- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) and mobile phases (e.g., methanol/water) to achieve ≥95% purity .
- Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can contradictions between computational and crystallographic data be resolved?
- X-ray crystallography : Resolve molecular conformation using single-crystal diffraction (e.g., space group , , , ) .
- Computational refinement : Compare experimental data with density functional theory (DFT)-optimized geometries using software like Gaussian or ORCA .
- Torsional angle analysis : Identify discrepancies in flexible regions (e.g., oxoethyl linker) and adjust force fields in molecular dynamics simulations .
Q. What strategies elucidate structure-activity relationships (SAR) for bioactivity?
- Functional group modification : Replace the 2-fluoro-4-methoxyphenyl group with halogenated or electron-withdrawing analogs to assess binding affinity .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding with the pyridazinone carbonyl) .
- Enzymatic assays : Test inhibition of target enzymes (e.g., kinases) with IC values correlated to substituent electronic effects .
Q. How do fluorophenyl and methoxy substituents influence electronic properties?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron density distribution. The methoxy group donates electrons via resonance, while fluorine induces electronegativity .
- Spectroscopic evidence : Compare NMR chemical shifts to quantify electronic effects .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
